3-Chloro-2-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of a chlorine atom at the third position and a trifluoromethyl group at the second position on the pyridine ring. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds due to its unique chemical properties .
Mechanism of Action
Target of Action
3-Chloro-2-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative It’s known that trifluoromethylpyridine derivatives have been used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, influencing their function and leading to the desired effects .
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties may influence how the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Tfmp derivatives have been used in the protection of crops from pests This suggests that they may affect biochemical pathways related to pest metabolism or survival
Pharmacokinetics
The physicochemical properties of the compound, such as its lipophilicity, could influence its adme properties .
Result of Action
It’s known that tfmp derivatives have been used in the protection of crops from pests , suggesting that they may have pesticidal effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(trifluoromethyl)pyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method is the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride . Another approach involves the reaction of 2,3-dichloro-5-trichloromethylpyridine with anhydrous hydrogen fluoride at temperatures between 170°C and 200°C and pressures of at least 200 psig in the absence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often employs large-scale continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity in the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, bipyridines, and other complex organic molecules that are useful in pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Chloro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Chloro-2-(trifluoromethyl)pyridine can be compared with other trifluoromethyl-substituted pyridines, such as:
2-Chloro-3-(trifluoromethyl)pyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains an additional fluorine atom, which can further enhance its chemical properties.
4-(Trifluoromethyl)pyridine: Lacks the chlorine atom, resulting in different chemical behavior and applications.
The unique combination of the chlorine and trifluoromethyl groups in this compound provides it with distinct chemical properties that make it valuable in various fields of research and industry.
Properties
IUPAC Name |
3-chloro-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-4-2-1-3-11-5(4)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOSVNBGIKAARU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603656 | |
Record name | 3-Chloro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00603656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749875-32-9 | |
Record name | 3-Chloro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00603656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-chloro-2-(trifluoromethyl)pyridine a valuable starting material in organic synthesis?
A1: The paper demonstrates that this compound can be regioselectively functionalized to yield all three possible carboxylic acid derivatives. [] This regioselectivity stems from the differing reactivities of the various C-H bonds in the molecule due to the influence of the chlorine and trifluoromethyl substituents. This precise control over functional group placement is crucial in synthetic chemistry, allowing for the creation of specifically designed molecules. Reference:
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